molecular formula C19H28N2O4S B1392553 4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 1242901-41-2

4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B1392553
CAS No.: 1242901-41-2
M. Wt: 380.5 g/mol
InChI Key: NOCJNKJYPDFXEG-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C13H17NO4S. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes two 4-methylpiperidin-1-yl groups attached to a benzoic acid core.

Preparation Methods

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid involves several steps. One common method includes the reaction of 4-methylpiperidine with benzoic acid derivatives under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid can be compared with other similar compounds, such as:

    4-(4-Methylpiperidin-1-yl)benzoic acid: Lacks the sulfonyl group, leading to different chemical properties and reactivity.

    4-(4-Methylpiperidin-1-yl)sulfonylbenzoic acid: Similar structure but with variations in the piperidinyl groups. These comparisons highlight the unique features of this compound, such as its dual piperidinyl groups and sulfonyl functionality, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-14-5-9-20(10-6-14)17-4-3-16(19(22)23)13-18(17)26(24,25)21-11-7-15(2)8-12-21/h3-4,13-15H,5-12H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCJNKJYPDFXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)N3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
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4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
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4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
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4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
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4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
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4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

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